molecular formula C15H10F3N3S B2354086 4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione CAS No. 923164-90-3

4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione

Cat. No.: B2354086
CAS No.: 923164-90-3
M. Wt: 321.32
InChI Key: NUMDERFYYZTIQM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 2-aminobenzamide with 2-(trifluoromethyl)aniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final product isolation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also bind to receptors, modulating their activity and affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2,4-dione
  • 4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2-thiol
  • 4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2-amine

Uniqueness

4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties. This compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

IUPAC Name

4-[2-(trifluoromethyl)anilino]-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3S/c16-15(17,18)10-6-2-4-8-12(10)19-13-9-5-1-3-7-11(9)20-14(22)21-13/h1-8H,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMDERFYYZTIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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